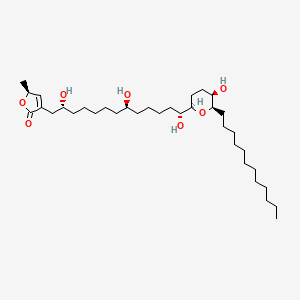
Pyranicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyranicin is a natural product found in Goniothalamus giganteus with data available.
Aplicaciones Científicas De Investigación
Synthesis of Pyranicin
This compound was first isolated from the stem bark of Goniothalamus giganteus, a member of the Annonaceae family. The compound is notable for containing a single tetrahydropyran ring and has been synthesized through various methods, including a modular 13-step synthesis that employs Achmatowicz oxidation and Suzuki coupling techniques . The ability to synthesize this compound efficiently allows for further exploration of its structure-activity relationships (SAR) and potential derivatives.
Biological Activities
This compound exhibits a range of biological activities, particularly in the realm of cancer research. Its potency as an anticancer agent is highlighted by its low effective dose against various cancer cell lines, including pancreatic cancer cells (PACA-2), where it demonstrated an ED50 value of 1.3 ng/mL . The following table summarizes key biological activities associated with this compound:
Potential Therapeutic Applications
Given its potent biological activities, this compound has promising applications in various fields:
- Cancer Therapy : Due to its strong anticancer properties, this compound could be developed into a novel treatment for pancreatic and other cancers.
- Antiviral Research : The immunosuppressive properties observed in some acetogenins suggest potential applications in managing viral infections or autoimmune diseases .
- Agricultural Applications : The pesticidal properties of acetogenins indicate that this compound may also serve as a natural pesticide or herbicide .
Case Studies
Several studies have documented the effects of this compound on different cancer cell lines:
- A study demonstrated that this compound inhibited the growth of HL-60 cells with an LD50 value of 9.4 µM, indicating significant cytotoxicity against leukemia cells .
- Another investigation highlighted its effectiveness against HepG2 liver cancer cells with an IC50 value of approximately 2.57 µM, showcasing its potential in treating hepatic malignancies .
Propiedades
Fórmula molecular |
C35H64O7 |
|---|---|
Peso molecular |
596.9 g/mol |
Nombre IUPAC |
(2S)-4-[(2R,8R,13R)-13-[(2R,5R,6R)-6-dodecyl-5-hydroxyoxan-2-yl]-2,8,13-trihydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-22-33-32(39)23-24-34(42-33)31(38)21-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1 |
Clave InChI |
DKEKHIOBJJTNIY-CGWDHHCXSA-N |
SMILES isomérico |
CCCCCCCCCCCC[C@@H]1[C@@H](CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCC1C(CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Sinónimos |
pyranicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















